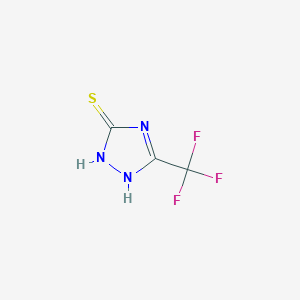

5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXURBGECTYCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=S)NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988450 | |

| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68744-64-9 | |

| Record name | 1,2-Dihydro-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68744-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068744649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol

CAS Number: 68744-64-9[1]

Disclaimer: Publicly available, in-depth technical information specifically for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is limited. This guide provides the available data for this compound and presents detailed experimental information for the closely related analogue, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) , to serve as a reference for researchers, scientists, and drug development professionals. The addition of the 4-amino group can significantly influence the chemical and biological properties of the molecule.

Core Compound: this compound

This compound, also known as 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione, is a heterocyclic organic compound.[1] The presence of a trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[2] The 1,2,4-triazole-3-thione scaffold is a recognized pharmacophore with a wide range of biological activities.[3][4]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₂F₃N₃S | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | [1] |

| InChI | InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) | [1] |

| InChIKey | GNXURBGECTYCRJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1(=S)NNC(=C(F)(F)F)N1 |

Related Compound: 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)

Significant research has been conducted on the 4-amino derivative, ATFS. This section details its synthesis, characterization, and application as a corrosion inhibitor, which may provide insights into the chemistry of the core compound.

Synthesis and Characterization of ATFS

ATFS can be synthesized via the reflux of hydrazine carbo-thio-hydrazide with 2,2,2-trifluoroacetic acid in water.[5] The resulting product is obtained as colorless crystals.[5]

Table 1: Characterization Data for ATFS [5]

| Parameter | Value |

| Appearance | Colorless crystals |

| Yield | 85% |

| Melting Point | 140.3–141.0 °C |

| ¹³C NMR (376 MHz, CDCl₃) | |

| δ (ppm) | -66.24 (s, 3F, ArCF₃) |

| Elemental Analysis (wt. %) | Calculated / Found |

| C | 19.57 / 19.45 |

| H | 1.64 / 1.59 |

| N | 30.43 / 30.06 |

Application of ATFS as a Corrosion Inhibitor

ATFS has been investigated as an effective corrosion inhibitor for low-carbon steel in acidic environments (0.5 M HCl).[5][6][7] Its efficacy is attributed to the presence of the triazole ring, electron-rich nitrogen atoms, a thiol group with a strong affinity for metal surfaces, and the electron-influencing trifluoromethyl group, all of which facilitate adsorption onto the steel surface.[5]

Table 2: Corrosion Inhibition Efficiency of ATFS on Low-Carbon Steel [5][6][7][8][9]

| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (IE %) |

| 50 | 298 | 52.27 |

| 100 | 298 | - |

| 150 | 298 | - |

| 200 | 298 | - |

| 250 | 298 | - |

| 300 | 298 | 89.0 |

| 300 | 328 | 74.51 |

Note: Data for intermediate concentrations were not provided in the source material.

The adsorption of ATFS on the steel surface follows the Langmuir isotherm, and it acts as a mixed-type inhibitor.[5][7]

Experimental Protocols (for ATFS Corrosion Inhibition)

The following protocols are adapted from the study of ATFS as a corrosion inhibitor for low-carbon steel.[5]

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.

Electrochemical Measurements

Electrochemical studies, including potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS), were used to understand the inhibition mechanism.

-

Working Electrode: Low-carbon steel specimen.

-

Counter Electrode: Platinum foil.

-

Reference Electrode: Saturated Calomel Electrode (SCE).

-

Electrolyte: 0.5 M HCl solution with and without various concentrations of ATFS.

-

Procedure: The open circuit potential (OCP) is monitored until a steady state is reached. EIS measurements are then performed at the OCP, followed by potentiodynamic polarization scans.

-

Analysis: Tafel plots are analyzed to determine corrosion potential (Ecorr) and corrosion current density (icorr). EIS data is used to determine charge transfer resistance (Rct) and double-layer capacitance (Cdl).[5][7]

Potential in Drug Development

While no specific biological activity or signaling pathway data was found for this compound, the structural motifs present are of high interest in medicinal chemistry.

-

1,2,4-Triazoles: This heterocyclic core is found in numerous drugs with a wide range of activities, including antifungal (e.g., fluconazole), antiviral, anticancer, and anti-inflammatory agents.[2][3][10]

-

Trifluoromethyl Group: The incorporation of a -CF₃ group into a molecule can significantly enhance its metabolic stability, binding affinity, and cell membrane permeability, making it a valuable modification in drug design.[2]

-

Thiol/Thione Group: The 1,2,4-triazole-3-thione scaffold and its derivatives are known to exhibit diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.[3][11]

Derivatives of 1,2,4-triazole-3-thiol have been investigated for their potential as anticancer agents, with some compounds showing cytotoxicity against melanoma, breast, and pancreatic cancer cell lines.[12] Further research into this compound and its derivatives could explore these and other therapeutic areas.

References

- 1. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 12. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates available experimental and computational data, details relevant experimental protocols, and visualizes key chemical processes. Given the limited direct experimental data for the title compound, information from the closely related analogue, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, is included for comparative purposes, alongside computational predictions.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents and functional materials, exhibiting a wide range of biological activities including antifungal, antimicrobial, and anticancer properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[3] The thiol substituent provides a handle for further chemical modification and contributes to the compound's chemical reactivity and potential applications, such as in corrosion inhibition.[4] This guide focuses on the core physicochemical characteristics of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note the prevalence of thiol-thione tautomerism in this class of compounds, which can influence their physical and chemical behavior.[5][6]

Quantitative Data

The following tables summarize the available quantitative data. Table 1 presents the computed properties for the thione tautomer, 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione, as available from public databases. Table 2 provides experimental data for the closely related analogue, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, for reference.

Table 1: Computed Physicochemical Properties of 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione

| Property | Value | Source |

| Molecular Formula | C₃H₂F₃N₃S | PubChem[7] |

| Molecular Weight | 169.13 g/mol | PubChem[7] |

| XLogP3 | 0.9 | PubChem[7] |

| Hydrogen Bond Donor Count | 2 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |

| Rotatable Bond Count | 0 | PubChem[7] |

| Exact Mass | 168.99215274 Da | PubChem[7] |

| Topological Polar Surface Area | 68.5 Ų | PubChem[7] |

Table 2: Experimental Physicochemical Properties of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃N₄S | NCBI[4] |

| Molecular Weight | 184.14 g/mol | Spectrum[8] |

| Melting Point | 140.3–141.0 °C | NCBI[4] |

| Appearance | Colorless crystals | NCBI[4] |

| Elemental Analysis | C: 19.57%, H: 1.64%, N: 30.43% (Calculated) C: 19.45%, H: 1.59%, N: 30.06% (Found) | NCBI[4] |

Synthesis and Characterization

Experimental Protocol: Synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol[4]

Materials:

-

Hydrazine carbo-thio-hydrazide

-

2,2,2-trifluoroacetic acid

-

Water

Procedure:

-

A mixture of hydrazine carbo-thio-hydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol) is refluxed in 30 mL of water for 5 hours with constant stirring.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid is collected by filtration.

-

The solid residue is washed with 10 mL of cold water.

-

The crude product is recrystallized from water to yield the pure compound.

Characterization Methods

The structural confirmation of this compound and its analogues is typically achieved through a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure. The trifluoromethyl group gives a characteristic signal in ¹⁹F-NMR.[10]

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=N, and the thione C=S or thiol S-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

Key Chemical Concepts and Applications

Thiol-Thione Tautomerism

A critical aspect of the physicochemical properties of this compound is its existence in two tautomeric forms: the thiol and the thione. The equilibrium between these two forms can be influenced by the solvent, pH, and temperature.[5][6]

References

- 1. chemmethod.com [chemmethod.com]

- 2. isres.org [isres.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. jocpr.com [jocpr.com]

- 7. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes [mdpi.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential biological relevance of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical science, and materials science.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a five-membered 1,2,4-triazole ring. This core structure is substituted with a trifluoromethyl group at the 5-position and a thiol group at the 3-position. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design. The thiol group provides a reactive handle for further chemical modifications and is crucial for its tautomeric equilibrium with the thione form.

The molecular structure of this compound is characterized by the presence of both proton-donating and proton-accepting groups, allowing for the formation of hydrogen bonds, which can be critical for interactions with biological targets. The compound exists in tautomeric forms, predominantly as 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione[1].

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₃H₂F₃N₃S | PubChem[1] |

| Molecular Weight | 169.13 g/mol | PubChem[1] |

| Exact Mass | 168.99215274 Da | PubChem[1] |

| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | PubChem[1] |

| CAS Number | 68744-64-9 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

This synthesis can be approached via the cyclization of a thiosemicarbazide derivative with a trifluoroacetic acid equivalent.

Materials:

-

Thiosemicarbazide

-

Trifluoroacetic anhydride (TFAA) or Trifluoroacetic acid (TFA)

-

Solvent (e.g., water, ethanol, or a high-boiling point solvent like DMF)

-

Base (e.g., sodium hydroxide, potassium hydroxide) for workup

-

Acid (e.g., hydrochloric acid) for precipitation

Procedure:

-

Acylation of Thiosemicarbazide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide in a suitable solvent.

-

Slowly add an equimolar amount of trifluoroacetic anhydride or a slight excess of trifluoroacetic acid to the solution.

-

Cyclization: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

-

If the reaction is performed under acidic conditions, the solvent is removed under reduced pressure. The residue is then dissolved in an aqueous basic solution (e.g., 10% NaOH) and heated to reflux for a short period to ensure complete cyclization.

-

The solution is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization:

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of the triazole ring protons and carbons, as well as the trifluoromethyl group.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as N-H, C=S (thione), and C-F stretching vibrations.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. The primary mechanism of action for many triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

While specific studies on the biological activity and signaling pathway modulation by this compound are limited, its structural similarity to known antifungal triazoles suggests that it may also act as an inhibitor of ergosterol biosynthesis. The trifluoromethyl group can enhance its binding affinity to the target enzyme and improve its pharmacokinetic properties.

The diagram below illustrates the general ergosterol biosynthesis pathway and the inhibitory action of triazole compounds.

Caption: Antifungal Mechanism of Triazoles.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and to explore its potential applications in drug development and other fields.

References

- 1. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectral and Analytical Profile of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol and its Amino-Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS 68744-64-9) and its closely related analogue, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. Due to the limited availability of public experimental spectral data for the title compound, this guide presents the well-documented data of its 4-amino derivative as a valuable reference point for researchers in the field.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The thiol group at the 3-position provides a handle for further chemical modification and is crucial for the biological activity of many triazole-based compounds. This guide focuses on the spectral characterization of this compound and its 4-amino analogue, providing foundational data for their identification and use in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its 4-amino analogue are summarized in the table below. The thiol compound can exist in tautomeric equilibrium with its thione form, 5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione.

| Property | This compound | 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |

| Molecular Formula | C₃H₂F₃N₃S | C₃H₃F₃N₄S |

| Molecular Weight | 169.13 g/mol [1] | 184.14 g/mol |

| Exact Mass | 168.99215274 Da[1] | 184.003052 g/mol |

| CAS Number | 68744-64-9[1] | Not available |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

13C NMR spectroscopy is a powerful tool for the structural elucidation of triazole derivatives. The 13C NMR spectrum of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol shows distinctive chemical shifts consistent with related 1,2,4-triazole structures bearing trifluoromethyl, amino, and thiol substituents.[2]

Table of 13C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=S (Thione) | ~165-175 | The chemical shift of the C=S carbon is highly dependent on the solvent and the tautomeric equilibrium. |

| C-CF₃ | ~145-155 (quartet) | The carbon attached to the trifluoromethyl group typically appears as a quartet due to coupling with the fluorine atoms. |

| CF₃ | ~120-130 (quartet) | The carbon of the trifluoromethyl group itself also shows a characteristic quartet. |

Note: The above table provides predicted chemical shift ranges based on known data for similar compounds. The actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of triazole-thiols provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=N, C=S, and C-F bonds.

Table of Expected IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100-3300 | Medium-Broad |

| S-H stretch | 2550-2600 | Weak (often not observed) |

| C=N stretch | 1610-1650 | Medium |

| C=S stretch | 1200-1300 | Medium-Strong |

| C-F stretch | 1000-1200 | Strong |

Mass Spectrometry (MS) of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Table of Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₃H₃F₃N₄S |

| Exact Mass | 184.003052 u[3] |

| Nominal Mass | 184 u |

Experimental Protocols

While a specific, verified synthesis protocol for this compound is not available in the cited literature, a general and robust method for the synthesis of the analogous 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been reported.[2]

Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol[3]

A mixture of hydrazine carbo-thio-hydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol) is refluxed in 30 mL of water for 5 hours with constant stirring. The reaction mixture is then cooled and filtered. The solid residue is washed with 10 mL of cold water and subsequently recrystallized from water to yield the pure compound.[2]

General Protocol for Spectral Data Acquisition

The following are general protocols for acquiring the spectral data discussed in this guide.

-

NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and characterization of this compound.

Caption: Tautomeric equilibrium of the target compound.

Caption: General workflow for synthesis and characterization.

References

- 1. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

Solubility Profile of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol in various solvents. This technical guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of poorly soluble compounds, which is applicable to the target compound. Additionally, it presents qualitative solubility information for related 1,2,4-triazole derivatives to offer a comparative context.

Introduction

This compound is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. Understanding its solubility in different solvents is a critical parameter for its application, formulation, and development. Solubility dictates the bioavailability of a drug candidate, influences reaction kinetics in synthesis, and is crucial for purification and crystallization processes. This guide outlines a standard methodology for determining the solubility of such compounds.

General Solubility of 1,2,4-Triazole Derivatives

While specific data for this compound is unavailable, the solubility of other 1,2,4-triazole derivatives has been reported in the literature, providing some general insights. The polar nature of the triazole nucleus can enhance the solubility of a ligand and significantly improve the pharmacological profile of a drug[1]. The solubility of these compounds is influenced by factors such as the nature of substituents, temperature, and the polarity of the solvent.

| Compound/Derivative Class | Solvent(s) | Solubility Description |

| 1H-1,2,4-triazole | Water, Ethanol, Methanol, Acetone | Moderately soluble in water (approx. 1g/100mL at room temperature) and shows good solubility in various organic solvents.[2] |

| 4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol | Aqueous alkali solutions, DMF, 1,4-dioxane | Soluble.[3] |

| S-alkyl derivatives of 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol | Water, Organic solvents | Insoluble in water, soluble in organic solvents.[3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment

-

Analyte: this compound (or compound of interest)

-

Solvents: A range of solvents with varying polarities (e.g., water, phosphate buffer at different pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)

-

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

-

Volumetric flasks and pipettes

-

Procedure

-

Preparation of Solvent: Prepare the desired solvents and buffer solutions. For pH-dependent solubility, prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Addition of Excess Solute: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration.[7][8] Care must be taken to avoid any temperature changes during this step that could affect the solubility.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking the dilution factor into account. The results are typically expressed in units of mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

References

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Ascendant Role of 1,2,4-Triazole-3-Thione Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, with a focus on their applications as anticancer, antimicrobial, and antiviral agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

The most prevalent and versatile method for the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the cyclization of substituted thiosemicarbazides. This multi-step process offers the flexibility to introduce a wide variety of substituents at the N-4 and C-5 positions of the triazole ring, allowing for extensive structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol outlines a general procedure for the synthesis of the 1,2,4-triazole-3-thione core structure.

Step 1: Synthesis of Carboxylic Acid Hydrazide

-

To a solution of the desired carboxylic acid ester in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

-

Reflux the reaction mixture for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude hydrazide is often of sufficient purity for the next step, or it can be purified by recrystallization from an appropriate solvent.

Step 2: Synthesis of 1-Acylthiosemicarbazide

-

Dissolve the carboxylic acid hydrazide in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of the desired isothiocyanate to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to room temperature, which typically results in the precipitation of the 1-acylthiosemicarbazide.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Cyclization to 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Suspend the 1-acylthiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH or 10% KOH).

-

Reflux the mixture for 5-8 hours.

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a neutral or slightly acidic pH.

-

The precipitation of the 1,2,4-triazole-3-thione derivative occurs.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or ethanol-water mixture) to afford the purified product.

Caption: General synthesis workflow for 1,2,4-triazole-3-thiones.

Anticancer Activity

Numerous 1,2,4-triazole-3-thione derivatives have demonstrated significant in vitro and in vivo anticancer activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often multi-targeted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 1,2,4-triazole-3-thione derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | MCF-7 (Breast) | 4.23 | [1] |

| HepG2 (Liver) | 16.46 | [1] | |

| Compound 4 | MCF-7 (Breast) | 13.07 | [1] |

| Compound 5 | MCF-7 (Breast) | 23.93 | [1] |

| Compound 10d | MCF-7 (Breast) | 10.2 | [3] |

| Hela (Cervical) | 9.8 | [3] | |

| A549 (Lung) | 16.5 | [3] | |

| Compound 10a | MCF-7 (Breast) | 6.43 | [3] |

| Hela (Cervical) | 5.6 | [3] | |

| A549 (Lung) | 21.1 | [3] | |

| Hydrazone 10 | IGR39 (Melanoma) | 22.3 ± 2.5 | [4] |

| MDA-MB-231 (Breast) | 9.7 ± 1.6 | [4] | |

| Panc-1 (Pancreatic) | 26.2 ± 1.0 | [4] | |

| Compound 112c | HCT 116 (Colon) | 4.363 | [2] |

| Compound 112a | HCT 116 (Colon) | 18.76 | [2] |

| Compound 47f | HCT-116 (Colon) | 6.2 | [2] |

| T47D (Breast) | 27.3 | [2] | |

| Compound 47e | T47D (Breast) | 43.4 | [2] |

Anticancer Mechanism of Action: Apoptosis and Cell Cycle Arrest

A primary mechanism by which 1,2,4-triazole-3-thione derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Flow cytometry analysis has shown that these compounds can cause a significant accumulation of cells in the S-phase or G2/M phase of the cell cycle, indicating an interference with DNA synthesis or mitosis.[1][5] This cell cycle disruption can subsequently trigger the apoptotic cascade.

The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[1] Some derivatives have been shown to increase the levels of pro-apoptotic proteins like Bax and promote the release of cytochrome c from the mitochondria, which are key events in the intrinsic apoptotic pathway.[6]

Caption: Anticancer mechanism via apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (solvent-treated cells) and an untreated control.

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.[8]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

1,2,4-Triazole-3-thione derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,2,4-triazole-3-thione derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4l | Bacillus subtilis ATCC 6633 | 15.63 | [11] |

| Staphylococcus aureus ATCC 25923 | 31.25 | [11] | |

| Compound 6h | Bacillus subtilis ATCC 6633 | 31.25 | [11] |

| Staphylococcus aureus ATCC 25923 | 62.5 | [11] | |

| Compound T4 | Enterococcus faecalis ATCC 29212 | 41.79 (mg/L) | [10] |

| Candida albicans ATCC 90028 | 83.59 (mg/L) | [10] | |

| Compound T6 | Staphylococcus epidermidis ATCC 12228 | 40.62 (mg/L) | [10] |

| Enterococcus faecalis ATCC 29212 | 81.25 (mg/L) | [10] | |

| Candida albicans ATCC 90028 | 40.62 (mg/L) | [10] | |

| Candida glabrata ATCC 90030 | 40.62 (mg/L) | [10] | |

| Ofloxacin analogue | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [9] |

| Nalidixic acid analogue | P. aeruginosa | 16 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.[13]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Antiviral Activity

Derivatives of 1,2,4-triazole are known for their antiviral properties, with Ribavirin being a prominent example.[14] The 1,2,4-triazole-3-thione scaffold has also been explored for its potential in developing novel antiviral agents.

Antiviral Mechanism of Action

The antiviral mechanism of 1,2,4-triazole derivatives can vary depending on the specific virus and the substituents on the triazole ring. For some RNA and DNA viruses, these compounds can act as purine nucleoside analogues, interfering with viral nucleic acid synthesis.[7] For instance, some 1,2,4-triazole-3-thione nucleoside analogues have shown activity against herpes simplex virus (HSV), with their efficacy potentially linked to their lipophilicity.[14][15]

Caption: Potential antiviral mechanism of 1,2,4-triazole-3-thione nucleosides.

Conclusion

The 1,2,4-triazole-3-thione scaffold represents a highly promising platform for the development of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have consistently demonstrated potent and multifaceted biological activities. The data and protocols presented in this guide are intended to facilitate further research into this important class of compounds, with the ultimate goal of translating these promising findings into clinically effective drugs for the treatment of cancer, infectious diseases, and viral infections.

References

- 1. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. mdpi.com [mdpi.com]

- 10. turkjps.org [turkjps.org]

- 11. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action for Triazole-Based Antifungal Agents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triazole-based antifungal agents represent a cornerstone in the management of both superficial and systemic mycoses. Their efficacy stems from the specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase. This disruption of ergosterol synthesis leads to a cascade of events, ultimately compromising fungal cell membrane integrity and function, and resulting in either fungistatic or fungicidal activity. This technical guide provides a comprehensive overview of the mechanism of action of triazole antifungals, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary mode of action for triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[4][5]

The triazole ring, a five-membered ring containing three nitrogen atoms, is a key structural feature of these drugs.[1][6] One of the nitrogen atoms in the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the natural substrate, lanosterol, from binding.[2][7] This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[4][8] The accumulation of these toxic sterols, coupled with the lack of ergosterol, alters the physical properties of the fungal membrane, leading to increased permeability and disruption of cellular processes, ultimately inhibiting fungal growth.[4][8]

Quantitative Data

The in vitro activity of triazole antifungal agents is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for common triazole agents against various clinically relevant fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Triazole Antifungals against Candida Species

| Fungal Strain | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |

| Candida albicans | 0.25 - 1.0 | 0.03 - 0.25 | 0.015 - 0.125 | 0.015 - 0.125 |

| Candida glabrata | 8 - 64 | 0.25 - 2 | 0.125 - 1 | 0.25 - 2 |

| Candida parapsilosis | 1 - 4 | 0.06 - 0.5 | 0.03 - 0.25 | 0.03 - 0.25 |

| Candida krusei | 16 - >64 | 0.25 - 1 | 0.125 - 0.5 | 0.25 - 1 |

| Candida auris | 32 - >64 | 0.5 - 2 | 0.25 - 1 | 0.125 - 0.5 |

Data compiled from multiple sources. MIC ranges can vary based on the specific isolate and testing methodology.[2][9][10][11]

Table 2: Minimum Inhibitory Concentration (MIC) of Triazole Antifungals against Filamentous Fungi

| Fungal Strain | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |

| Aspergillus fumigatus | 0.25 - 1 | 0.25 - 1 | 0.125 - 0.5 |

| Aspergillus flavus | 0.5 - 2 | 0.5 - 2 | 0.25 - 1 |

| Aspergillus niger | 0.5 - 2 | 1 - 4 | 0.5 - 2 |

Data compiled from multiple sources. MIC ranges can vary based on the specific isolate and testing methodology.[2][9][10][12][13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

-

Yeast strains (e.g., Candida species)

-

Triazole antifungal agent

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Stock Solutions: Prepare a stock solution of the triazole antifungal in a suitable solvent (e.g., DMSO). Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.

-

Inoculum Preparation:

-

Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[2]

-

-

Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.

-

Add 200 µL of the working antifungal solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no inoculum).

-

-

Inoculation: Add 100 µL of the prepared inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control, as determined by visual inspection or spectrophotometrically.[1]

Ergosterol Extraction and Quantification

This protocol describes a method for extracting and quantifying ergosterol from fungal cells to assess the impact of triazole treatment.

Materials:

-

Fungal culture (treated with triazole and untreated control)

-

Methanol

-

Chloroform

-

Sterile water

-

Heptane or cyclohexane

-

Potassium hydroxide (KOH)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Ergosterol standard

Procedure:

-

Cell Harvesting and Lysis:

-

Grow fungal cultures to the mid-logarithmic phase in the presence and absence of the triazole agent.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Lyophilize or dry the cell pellet to determine the dry weight.

-

-

Saponification:

-

Add a solution of 25% alcoholic potassium hydroxide (w/v) to the dried cell pellet.

-

Incubate the mixture at 85°C for 1 hour to saponify the cellular lipids.[14]

-

-

Ergosterol Extraction:

-

Quantification:

-

Transfer the upper organic layer containing the ergosterol to a new tube and evaporate the solvent.

-

Resuspend the dried extract in methanol.

-

Analyze the sample by HPLC using a C18 column. Ergosterol is typically detected by its characteristic absorbance spectrum between 240 and 300 nm, with a peak at approximately 282 nm.[14]

-

Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated with known concentrations of pure ergosterol.[16]

-

Visualizations: Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and the Action of Triazoles

Caption: The inhibitory action of triazoles on the fungal ergosterol biosynthesis pathway.

Experimental Workflow for MIC Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Triazole Action and Cellular Effects

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Cytochrome P450 enzymes and their role in drug interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. The presented method is a robust and efficient one-pot synthesis adapted from established procedures, involving the direct reaction of thiosemicarbazide with trifluoroacetic acid. This approach offers high yields and a straightforward work-up. These notes also include a summary of key quantitative data and a visual representation of the experimental workflow.

Introduction

1,2,4-Triazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a trifluoromethyl group into the triazole ring can significantly enhance these activities and improve pharmacokinetic properties such as metabolic stability and lipophilicity. This compound is a valuable building block for the synthesis of more complex bioactive molecules. The following protocol details an efficient synthesis of this target compound.

Key Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Product Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ, ppm) | 13C NMR (DMSO-d6, δ, ppm) | 19F NMR (DMSO-d6, δ, ppm) |

| Up to 91%[1] | 168-170 | 8.35 (s, 1H, NH), 14.2 (br s, 1H, SH/NH) | 118.9 (q, J=272.5 Hz, CF3), 147.2 (q, J=36.5 Hz, C-CF3), 166.5 (C=S) | -61.2 |

Note: Spectral data are predicted based on closely related structures and general principles of NMR spectroscopy for this class of compounds.

Experimental Protocol

This protocol is based on the efficient, catalyst-free synthesis of 5-polyfluoroalkyl-1,2,4-triazole-3-thiones[1].

Materials:

-

Thiosemicarbazide

-

Trifluoroacetic acid (TFA)

-

Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiosemicarbazide (0.1 mol).

-

Reagent Addition: Slowly add trifluoroacetic acid (0.11 mol, 1.1 equivalents) to the flask.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The product will precipitate out of the solution.

-

Isolation: The precipitate is collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected solid is washed with cold water to remove any unreacted starting materials and impurities.

-

Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound.

-

Drying: The purified crystals are dried under vacuum.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Discussion

The synthesis protocol described is a direct and efficient method for producing this compound. The use of trifluoroacetic acid as both a reactant and a solvent in some cases simplifies the procedure and avoids the need for additional catalysts[1]. The product exists in tautomeric equilibrium between the thiol and thione forms, a common characteristic of 3-mercapto-1,2,4-triazoles. The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. This synthetic route provides a reliable method for accessing a key building block for further derivatization and exploration in drug discovery programs.

References

Application Notes: One-Pot Synthesis of Substituted 1,2,4-Triazole-3-thiols

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Specifically, 1,2,4-triazole-3-thiol and its derivatives are of significant interest as their unique structural features, including a reactive thiol group and hydrogen bonding capabilities, allow for high-affinity interactions with biological targets.[4][5] These compounds are key intermediates in the synthesis of novel active pharmaceutical ingredients (APIs) targeting infectious diseases, inflammatory conditions, and various cancers.[5][6]

Advantages of One-Pot Synthesis

Traditional multi-step syntheses for these heterocycles often involve isolating intermediates, leading to increased solvent waste, lower overall yields, and extended reaction times. One-pot syntheses offer a streamlined and efficient alternative by combining multiple reaction steps into a single operation without the isolation of intermediates. This approach is highly advantageous for drug discovery and development, as it:

-

Increases Efficiency: Reduces manual handling, purification steps, and overall synthesis time.

-

Improves Yields: Minimizes product loss that occurs during intermediate isolation and purification.

-

Enhances Sustainability: Lowers the consumption of solvents and reagents, aligning with the principles of green chemistry.

-

Facilitates Library Synthesis: Enables the rapid generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.

This document outlines two robust one-pot protocols for synthesizing substituted 1,2,4-triazole-3-thiols, providing researchers with detailed methodologies for efficient compound production.

General Experimental Workflow

The one-pot synthesis of 1,2,4-triazole-3-thiols, while varying in specific reagents and conditions, follows a cohesive logical progression from starting materials to the final, characterized product. This workflow is optimized to maximize efficiency and yield.

References

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclization of Thiosemicarbazides to Form Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,2,4-triazoles from thiosemicarbazide precursors is a cornerstone reaction in medicinal chemistry and drug development.[1][2] 1,2,4-triazole derivatives are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and antitumor properties.[3] This versatile scaffold is present in numerous commercially available drugs. The cyclization of thiosemicarbazides offers a reliable and adaptable route to this important heterocyclic system.

This document provides detailed application notes on the primary synthetic strategies for converting thiosemicarbazides to 1,2,4-triazoles, complete with experimental protocols and comparative data to guide methodology selection.

Synthetic Strategies Overview

The conversion of thiosemicarbazides or their derivatives (acylthiosemicarbazides) into 1,2,4-triazoles typically involves intramolecular cyclization with the elimination of a small molecule, such as water or hydrogen sulfide. The choice of reaction conditions dictates the final product and can be broadly categorized into three main pathways:

-

Base-Catalyzed Cyclization: This is one of the most common methods, where an acylthiosemicarbazide cyclizes in the presence of a base (e.g., NaOH, KOH, NaOMe) to form a 1,2,4-triazole-3-thiol (a thione tautomer).

-

Acid-Catalyzed Cyclization: In the presence of strong acids (e.g., H₂SO₄, HCl), acylthiosemicarbazides can also cyclize. However, this pathway often favors the formation of the isomeric 1,3,4-thiadiazole ring system.[4][5] Careful selection of the substrate and conditions is crucial to direct the reaction towards the desired triazole.

-

Oxidative Cyclization: This method typically starts from a thiosemicarbazone (formed by condensing a thiosemicarbazide with an aldehyde or ketone) and uses an oxidizing agent (e.g., ferric chloride, potassium ferricyanide, bromine) to induce cyclization.[6][7] This approach can lead to the formation of either 1,2,4-triazoles or 1,3,4-thiadiazoles, depending on the reaction mechanism.[6]

The general synthetic pathways are illustrated below.

Caption: Synthetic routes from thiosemicarbazides to triazoles.

Experimental Protocols

Protocol 1: Base-Catalyzed Cyclization of Acylthiosemicarbazide

This protocol describes the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol via the intramolecular cyclization of a thiosemicarbazide derivative in an alkaline medium.

Materials:

-

1-Benzoylthiosemicarbazide

-

Sodium hydroxide (NaOH) solution (e.g., 2N or 8%)

-

Hydrochloric acid (HCl) (for acidification)

-

Ethanol

-

Distilled water

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer

-

Beakers, graduated cylinders

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Dissolution: Dissolve a specific molar equivalent of 1-benzoylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8% w/v).

-

Heating/Reflux: Gently heat the reaction mixture under reflux for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any solid impurities are present, filter the solution.

-

Acidification: Slowly acidify the clear filtrate with dilute hydrochloric acid until it reaches a pH of approximately 5-6. This will precipitate the triazole product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected product thoroughly with cold distilled water to remove any inorganic salts.

-

Drying and Recrystallization: Dry the product in an oven or desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Protocol 2: Oxidative Cyclization of a Thiosemicarbazone

This protocol details the synthesis of 1,2,4-triazole derivatives from thiosemicarbazones using ferric chloride as the oxidizing agent.[7]

Materials:

-

Aldehyde or Ketone

-

Thiosemicarbazide

-

Ethanol

-

Ferric chloride (FeCl₃) (e.g., 10% solution in ethanol)

-

Ammonia solution (for neutralization)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware

Procedure:

-

Thiosemicarbazone Formation:

-

Dissolve the starting aldehyde or ketone in ethanol in a round-bottom flask.

-

Add an equimolar amount of thiosemicarbazide dissolved in a minimal amount of warm ethanol or water.

-

Add a few drops of a catalyst like acetic acid if necessary.

-

Stir the mixture at room temperature or under gentle reflux until the thiosemicarbazone precipitates.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

-

Oxidative Cyclization:

-

Suspend the synthesized thiosemicarbazone in ethanol.

-

Heat the suspension to reflux.

-

Add a 10% ethanolic solution of ferric chloride dropwise to the refluxing mixture. A color change is typically observed.

-

Continue refluxing for 1-3 hours until the reaction is complete (monitor by TLC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Neutralize the solution by adding a dilute ammonia solution, which will precipitate the product and iron hydroxides.

-

-

Isolation and Purification:

-

Filter the resulting solid.

-

The crude product can be purified by washing with water and then recrystallizing from a suitable solvent like ethanol or by column chromatography.

-

Caption: Workflow for oxidative cyclization of thiosemicarbazones.

Data and Comparison of Methods

The choice of synthetic method significantly impacts reaction parameters and outcomes. The following table summarizes typical data for different cyclization conditions.

| Method | Catalyst/Reagent | Typical Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Base-Catalyzed | NaOH (aq.) | Acylthiosemicarbazide | Water/Ethanol | Reflux | 1 - 4 | 70 - 95 | Generally high yielding; produces triazole-thiones.[8] |

| Acid-Catalyzed | H₂SO₄ (conc.) | Acylthiosemicarbazide | None or Dioxane | RT - Reflux | 2 - 24 | Variable | Risk of forming 1,3,4-thiadiazole side-products is high.[4] |

| Oxidative | FeCl₃ | Thiosemicarbazone | Ethanol | Reflux | 1 - 3 | 40 - 80 | Product selectivity can be an issue; may yield thiadiazoles.[6][7] |

| Alternative | Polyphosphate Ester (PPE) | Thiosemicarbazide + Carboxylic Acid | Chloroform/H₂O | 90 | 4 - 6 | 38 - 85 | Two-step, one-pot method involving acylation then cyclization.[9][10] |

Applications in Drug Development

The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry due to its favorable properties:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation.

-

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

-

Coordination Chemistry: Triazoles can coordinate with metal ions in metalloenzymes, a key mechanism for drugs like the antifungal agent Fluconazole.[11]

The synthetic routes described here allow for the facile introduction of diverse substituents onto the triazole core, enabling the generation of large compound libraries for screening and lead optimization in drug discovery programs. For instance, different aromatic aldehydes can be used to create a variety of thiosemicarbazones, which are then cyclized to produce a range of substituted triazoles for structure-activity relationship (SAR) studies.[12]

References

- 1. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazi...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

Disclaimer: The following application notes and protocols are based on extensive research on the closely related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) . While the experimental methodologies are directly applicable, the quantitative data presented herein for ATFS will differ for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. These notes serve as a comprehensive guide for researchers to evaluate the efficacy of triazole-based corrosion inhibitors.

Introduction

Triazole derivatives are a class of heterocyclic organic compounds that have garnered significant interest as effective corrosion inhibitors for various metals and alloys in acidic environments.[1][2][3] Their efficacy is attributed to the presence of multiple heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structure, which facilitate strong adsorption onto metal surfaces.[4][5] This document provides detailed protocols for evaluating the corrosion inhibition properties of this compound, leveraging data from its amino-substituted analogue, ATFS, which has been studied for the protection of low-carbon steel in hydrochloric acid solutions.[6][7][8]

Quantitative Data Summary for ATFS

The following tables summarize the performance of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) as a corrosion inhibitor for low-carbon steel in 0.5 M HCl.

Table 1: Inhibition Efficiency of ATFS at Different Concentrations and Temperatures

| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |

| 50 | 298 | 52.27 |

| 100 | 298 | - |

| 150 | 298 | - |

| 200 | 298 | - |

| 250 | 298 | - |

| 300 | 298 | 89.00 |

| 300 | 328 | 74.51 |

Data sourced from reference[6][7].

Table 2: Electrochemical Parameters for ATFS at 298 K

| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) |

| 0 (Blank) | - | - | - |

| 50 | - | - | - |

| 300 | - | Increased | Decreased |

Qualitative data indicates that with increasing ATFS concentration, Rct increases and Cdl decreases, signifying enhanced corrosion protection.[6][7]

Table 3: Surface Analysis of Low-Carbon Steel with and without ATFS

| Condition | Average Surface Roughness (nm) |

| Polished Steel | - |

| Steel in 0.5 M HCl | 7.58 |

| Steel in 0.5 M HCl + 300 ppm ATFS | 4.79 |